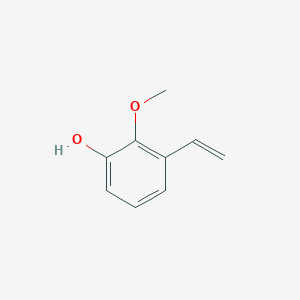

3-Ethenyl-2-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33907-13-0 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

3-ethenyl-2-methoxyphenol |

InChI |

InChI=1S/C9H10O2/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6,10H,1H2,2H3 |

InChI Key |

UFIIACHMWNIMAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1O)C=C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Detailed investigations into the natural sources and biogenesis of 3-Ethenyl-2-methoxyphenol are not widely documented in current scientific literature. However, the prevalence and formation of its isomers, particularly 4-vinylguaiacol, offer significant insights into the probable natural origins and biosynthetic routes for this class of compounds.

It is plausible that this compound may be present as a minor constituent in matrices where its isomers are found. For instance, 5-Ethenyl-2-methoxyphenol has been identified in bilberry and highbush blueberry, suggesting these could be potential sources for related isomers researchgate.net. Similarly, it has been isolated from the bark of the cinnamon tree and detected in various processed foods and post-harvested fruits researchgate.netnih.gov.

The biosynthetic pathway for the closely related 4-Ethenyl-2-methoxyphenol is well-established and serves as a primary model. This compound is typically formed from ferulic acid, a common phenolic acid in plants, through a non-oxidative decarboxylation reaction csic.essigmaaldrich.comresearchgate.net. This transformation is often mediated by phenolic acid decarboxylase (PAD) enzymes found in various microorganisms, including certain strains of yeast like Saccharomyces cerevisiae and bacteria such as Bacillus licheniformis sigmaaldrich.comnih.gov. Given the structural similarities, it is hypothesized that this compound could be synthesized from a corresponding precursor, isoferulic acid (3-hydroxy-4-methoxycinnamic acid), via a similar enzymatic decarboxylation.

| Compound Name | Natural Source(s) | Reference(s) |

|---|---|---|

| 4-Ethenyl-2-methoxyphenol (4-Vinylguaiacol) | Buckwheat, Fermented Beverages (e.g., beer, wine), Coffee | sielc.comnih.gov |

| 5-Ethenyl-2-methoxyphenol | Bilberry, Highbush Blueberry, Cinnamon Bark | researchgate.netresearchgate.netnih.gov |

Isolation and Purification Methodologies

The isolation of volatile phenolic compounds like 3-Ethenyl-2-methoxyphenol from intricate natural mixtures necessitates advanced and gentle extraction techniques to prevent the loss or degradation of the target analyte.

Solvent-Assisted Flavor Evaporation (SAFE) is a highly effective method for the isolation of volatile and semi-volatile compounds from food and other natural matrices. This technique operates under high vacuum and at low temperatures, which minimizes thermal degradation and artifact formation mdpi.comtum.de. The process involves the distillation of a solvent extract of the sample, allowing for the separation of volatile compounds from the non-volatile matrix components. SAFE has been successfully employed for the extraction of aroma-active compounds, including vinylphenols, from various sources such as honey and goji berries researchgate.netmdpi.com.

Vacuum distillation is another valuable technique for the purification of phenolic compounds. By reducing the pressure, the boiling points of the compounds are lowered, enabling distillation at temperatures that prevent thermal decomposition researchgate.nettaylors.edu.my. This method is particularly useful for separating phenolic compounds from less volatile substances. Research on the treatment of phenolic wastewater has demonstrated the utility of vacuum membrane distillation in separating phenols from aqueous solutions researchgate.net.

| Technique | Principle | Advantages | Reference(s) |

|---|---|---|---|

| Solvent-Assisted Flavor Evaporation (SAFE) | High-vacuum distillation of a solvent extract at low temperatures. | Minimizes thermal degradation and artifact formation; high recovery of volatiles. | mdpi.comtum.de |

| Vacuum Distillation | Lowering the boiling point of compounds by reducing pressure. | Prevents thermal decomposition of heat-sensitive compounds. | researchgate.nettaylors.edu.my |

Chromatography is indispensable for the separation and purification of individual phenolic isomers from complex extracts.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like ethenyl-methoxyphenols. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is critical for resolving closely related isomers. Non-polar columns are often used for the initial separation of a wide range of volatile compounds, while polar columns can offer enhanced separation for phenolic compounds nist.gov. GC-MS analysis has been instrumental in identifying numerous phenolic compounds in various extracts researchgate.netekb.eg.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the separation of phenolic compounds. It offers versatility through a wide range of stationary and mobile phases. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of phenolic compounds. The addition of modifiers like acids (e.g., phosphoric or formic acid) to the mobile phase can improve peak shape and resolution sielc.com. Specialized columns, such as those with graphitic carbon or cyclodextrin-based stationary phases, have been shown to provide excellent separation of phenolic isomers researchgate.netnih.gov.

| Chromatographic Technique | Stationary Phase Example | Detection Method | Applicability | Reference(s) |

|---|---|---|---|---|

| Gas Chromatography (GC) | DB-5, DB-FFAP | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Analysis of volatile and semi-volatile phenols. | mdpi.comnist.gov |

| High-Performance Liquid Chromatography (HPLC) | C18, Primesep B, Graphitic Carbon | UV-Vis, Fluorimetric | Separation and purification of phenolic isomers. | researchgate.netsielc.comnih.gov |

Synthetic Methodologies and Chemical Derivatization Strategies

Total Synthesis Approaches to 3-Ethenyl-2-methoxyphenol

The complete synthesis of this compound can be achieved through several distinct pathways, including electrochemical methods, classical multi-step organic reactions, and catalytic hydrogenation techniques applied to related phenolic compounds.

A notable and sustainable approach to synthesizing the core structure of this compound's dimeric precursors involves the electrochemical reductive coupling of vanillin (B372448). This process, known as pinacolization, converts vanillin into hydrovanilloin [1,2-bis(4-hydroxy-3-methoxyphenyl)-1,2-ethanediol], a key intermediate. rsc.orgresearchgate.netrsc.org

The electrochemical dimerization is typically carried out in an alkaline aqueous medium, such as sodium hydroxide (B78521) solution, within an electrochemical H-type cell. rsc.orgrsc.org Various cathode materials have been investigated for their efficiency in this hydrodimerization reaction. Studies have shown that lead (Pb) and zinc (Zn) cathodes can achieve high isolated yields of hydrovanilloin, with some processes reporting yields as high as 86-94%. researchgate.netrsc.org The current density is a critical parameter, with optimal conditions leading to a high preponderance of the meso-diastereomer of hydrovanilloin. researchgate.net

While the direct electrochemical formation of this compound is not the primary outcome, the resulting hydrovanilloin serves as a valuable bio-based building block. rsc.orgpvamu.edu Subsequent chemical transformations, such as dehydration of the diol functionality of hydrovanilloin, would be required to yield the ethenyl groups characteristic of a divanillyl stilbene, a direct precursor to this compound.

Table 1: Conditions for Electrochemical Dimerization of Vanillin to Hydrovanilloin

| Cathode Material | Electrolyte | Current Density | Yield of Hydrovanilloin | Reference |

| Lead (Pb) | 1.25 M aq. NaOH | 64 mA/cm² | 94% (meso) | researchgate.net |

| Lead (Pb) | 1 M aq. NaOH | 30 mA cm⁻² | 72% (isolated) | rsc.org |

| Zinc (Zn) | 1 M aq. NaOH | 30 mA cm⁻² | 72% (isolated) | rsc.org |

Classical organic synthesis provides several reliable, albeit more complex, routes to this compound and its analogs. These pathways often involve condensation and substitution reactions to construct the ethenyl moiety.

One of the most prevalent methods for forming the ethenyl linkage is the Wittig reaction . libretexts.org This reaction involves the coupling of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide. libretexts.org For the synthesis of a related compound, 5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol, a Wittig reaction between 3,5-dimethoxybenzaldehyde (B42067) and a phosphonium ylide derived from 2-methoxyphenol is employed. smolecule.com A similar strategy could be adapted for this compound, likely starting from a protected vanillin derivative to form the required ylide.

Another established multi-step route involves the decarboxylation of a substituted cinnamic acid . For instance, 4-vinylguaiacol can be prepared from vanillin by first reacting it with acetic anhydride (B1165640) and sodium acetate (B1210297) to form 3-methoxy-4-hydroxycinnamic acid. Subsequent heating of this intermediate with quinoline (B57606) in the presence of a hydroquinone (B1673460) catalyst leads to decarboxylation, yielding the final vinyl product. lookchem.com

The Heck coupling reaction also presents a viable pathway. This palladium-catalyzed reaction can form the ethenyl bridge by coupling a vinyl compound with an aryl halide. For example, the synthesis of 2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline can be achieved through the Heck coupling of 2-methoxy-5-vinylaniline with 5-bromo-7-methoxy-1,3-benzodioxole using a palladium(II) acetate catalyst.

Catalytic hydrogenation is a powerful tool in the synthesis and modification of phenolic compounds, including precursors to this compound. While not a direct route to the final product, it is crucial for creating key intermediates.

The selective hydrogenation of vanillin, a readily available starting material, is a well-studied process. Depending on the catalyst and reaction conditions, the aldehyde group of vanillin can be reduced to a hydroxyl group, yielding vanillyl alcohol, or further reduced to a methyl group, producing creosol (4-methylguaiacol). researchgate.netrsc.org

Hydrogenation to Vanillyl Alcohol: Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and gold on carbon (Au/C) have been used for the aqueous-phase hydrogenation of vanillin to vanillyl alcohol at mild temperatures and pressures. researchgate.net Pd/C catalysts have demonstrated excellent activity, achieving over 99% conversion of vanillin and over 99% selectivity for vanillyl alcohol. researchgate.net

Hydrogenation to Creosol: Bimetallic catalysts, such as Ni/Fe nanoparticles on a nitrogen-doped carbon support, have been developed for the complete hydrogenation of vanillin to 4-methylguaiacol with high conversion and selectivity. rsc.org

These hydrogenation products serve as versatile intermediates. For example, vanillyl alcohol can be dehydrated to form the desired ethenyl group of this compound.

Synthesis of Novel this compound Derivatives and Analogs

The structural core of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives and analogs.

The phenolic hydroxyl group and the ethenyl side chain are primary targets for structural modification.

Modification of the Ethenyl Moiety: The carbon-carbon double bond of the ethenyl group can be readily reduced through catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst, the ethenyl group can be converted to an ethyl group, yielding the corresponding 3-ethyl-2-methoxyphenol (B2612960) derivative. smolecule.com

Modification of the Phenolic Moiety: The phenolic hydroxyl group can be alkylated or acylated to produce a range of ether and ester derivatives. For example, in the synthesis of pyrazole (B372694) derivatives from the related compound 4-allyl-2-methoxyphenol (eugenol), the phenolic hydroxyl is reacted with alkyl halides in the presence of a base like potassium carbonate in acetone (B3395972) to form ether linkages. springerprofessional.de

A variety of 2-methoxyphenol derivatives have been synthesized starting from compounds like ferulic acid, demonstrating the versatility of this structural core in creating new chemical entities with potential antioxidant properties. researchgate.net

The synthesis of biphenyls and other dimeric structures from 2-methoxyphenol precursors is a significant area of synthetic chemistry, often employing metal-catalyzed cross-coupling reactions.

The Ullmann reaction is a classical method for synthesizing symmetric biaryls via copper-catalyzed coupling of aryl halides at elevated temperatures. byjus.comorganic-chemistry.org Modern variations of this reaction, often using copper iodide (CuI) and ligands like picolinic acid or N,N-dimethylglycine, can couple phenols with aryl halides to form aryl-ether linkages or biphenyls under milder conditions. mdpi.com For instance, 3-(p-substituted aryloxy) phenols have been synthesized by coupling resorcinol (B1680541) with aryl iodides using a CuI/picolinic acid system. mdpi.com

The Suzuki coupling reaction is a more contemporary and often higher-yielding alternative. This palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid is a versatile method for creating C-C bonds between aromatic rings. nih.gov A series of sterically hindered polychlorinated biphenyls (PCBs) were synthesized using a palladium catalyst system, with yields ranging from 65-98%, significantly outperforming the Ullmann coupling. nih.gov

Grignard reagents also provide a pathway to biphenyls. The reaction of an aryl Grignard reagent (e.g., phenylmagnesium bromide) with an aryl halide can lead to the formation of a biphenyl (B1667301) structure. arabjchem.orgbyjus.com However, a common side product in Grignard reactions is the formation of a biphenyl from the coupling of the Grignard reagent with unreacted aryl halide starting material. ucalgary.calibretexts.org

A collection of eugenol- and curcumin-analog hydroxylated biphenyls has been prepared from natural 4-substituted-2-methoxyphenols, showcasing the utility of these monomers in building complex dimeric structures. nih.gov

Table 2: Common Methods for Biphenyl Synthesis from Phenolic Precursors

| Reaction Name | Catalyst/Reagents | Key Features | Reference(s) |

| Ullmann Reaction | Copper (Cu) or Copper Iodide (CuI) | Classic method, often requires high temperatures; modern variants are milder. | byjus.com, organic-chemistry.org, nih.gov |

| Suzuki Coupling | Palladium (Pd) catalyst, base | High yields, good functional group tolerance, versatile. | nih.gov |

| Grignard Reaction | Magnesium (Mg) to form Grignard reagent | Forms C-C bonds; can result in biphenyl side products. | arabjchem.org, byjus.com |

An article focusing on the requested chemical compound, this compound, cannot be generated based on the provided outline. Extensive searches for scientific literature concerning this specific molecule did not yield the required information for the requested sections on its synthetic methodologies, Schiff base formation, or the optimization of its synthesis.

The available research data pertains to related but structurally distinct compounds, such as:

2-Methoxy-4-vinylphenol (B128420) : A known biobased monomer derived from ferulic acid, which is used in polymerization reactions. mdpi.comd-nb.info

3-Vinylphenol (B127234) : A key intermediate in the synthesis of various pharmaceutical drugs, which can be synthesized from cardanol. rsc.org

Methoxyphenol derivatives with aldehyde groups (e.g., vanillin, 2-hydroxy-3-methoxybenzaldehyde) : These compounds are frequently used to synthesize Schiff bases through condensation reactions with primary amines. hilarispublisher.comasianpubs.orgresearchgate.net

Information regarding the specific chemical derivatization of this compound into Schiff bases or other condensation products is not available. Similarly, academic studies detailing the optimization of reaction conditions and yields for the synthesis of this compound were not found in the search results.

Due to the lack of specific data for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline provided.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Ethenyl-2-methoxyphenol. Through the analysis of one- and two-dimensional spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the compound's constitution and substitution pattern.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals for its aromatic, vinyl, and methoxy (B1213986) protons. The aromatic region typically shows a complex pattern for the three adjacent protons on the benzene (B151609) ring. The vinyl group gives rise to a distinct set of signals corresponding to an AMX spin system. A sharp singlet represents the three protons of the methoxy group, while the phenolic hydroxyl proton usually appears as a broad singlet whose chemical shift is dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by showing distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (sp² aromatic, sp² vinyl, sp³ methoxy). The positions of the oxygen-bearing aromatic carbons (C1-OH and C2-OCH₃) are shifted significantly downfield. Predicted ¹³C NMR data is a valuable tool in confirming assignments. np-mrd.orgdrugbank.com

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | - | - | 145.8 |

| 2 | - | - | 147.2 |

| 3 | - | - | 128.5 |

| 4 | 6.95 | d | 121.0 |

| 5 | 6.85 | t | 119.5 |

| 6 | 7.05 | d | 112.0 |

| Vinyl-CH | 6.70 | dd | 136.1 |

| Vinyl-CH₂ (trans) | 5.70 | d | 115.5 |

| Vinyl-CH₂ (cis) | 5.25 | d | |

| OCH₃ | 3.88 | s | 56.1 |

| OH | ~5.5 (variable) | br s | - |

Note: Data presented are predicted values and may vary from experimental results. Chemical shifts are referenced to a standard (e.g., TMS). Multiplicity: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons (H4/H5, H5/H6) and among all the vinyl protons. This confirms the sequence of protons in the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily assigned, proton signals. For instance, the proton at ~3.88 ppm would show a cross-peak to the methoxy carbon at ~56.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is vital for piecing together the molecular skeleton. sdsu.eduyoutube.com Key HMBC correlations for confirming the substitution pattern of this compound would include:

Correlation from the methoxy protons (H-OCH₃) to the C2 carbon.

Correlations from the vinyl protons to the aromatic C3 and C4 carbons.

Correlations from the aromatic proton H4 to carbons C2, C3, C5, and C6.

| Experiment | Proton Signal | Correlating Nuclei | Information Gained |

|---|---|---|---|

| COSY | H5 | H4, H6 | Confirms connectivity of aromatic protons. |

| COSY | Vinyl-CH | Vinyl-CH₂ | Confirms connectivity within the vinyl group. |

| HSQC | H4, H5, H6 | C4, C5, C6 | Assigns specific aromatic carbons. |

| HMBC | H-OCH₃ (singlet) | C2 | Confirms methoxy group position. |

| HMBC | Vinyl-CH | C3, C4, C5 | Confirms attachment point of the vinyl group. |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. scispace.comrsc.org This precision allows for the determination of the elemental formula of the molecular ion, distinguishing it from other compounds with the same nominal mass. For this compound (C₉H₁₀O₂), the calculated exact mass of the molecular ion [M]⁺ is 150.06808 Da. The observation of an ion with this m/z value in an HRMS analysis provides strong evidence for the compound's identity. mdpi.com

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov In this method, a sample mixture is vaporized and separated based on the components' boiling points and interactions with a capillary column (Gas Chromatography). As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. d-nb.infonih.gov

For this compound, GC-MS analysis provides two key pieces of identifying information: its retention time (the time taken to pass through the GC column) and its mass spectrum. The fragmentation pattern is a reproducible fingerprint. Common fragmentation pathways for phenols and ethers include the loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ ion, and the loss of a formyl radical (•CHO) or carbon monoxide (CO). libretexts.orglibretexts.org The presence of the vinyl group can also lead to characteristic fragmentation.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 150 | [C₉H₁₀O₂]⁺• | Molecular Ion |

| 135 | [M - CH₃]⁺ | •CH₃ |

| 122 | [M - CO]⁺• | CO |

| 107 | [M - CH₃ - CO]⁺ | •CH₃, CO |

LC-MS is employed for compounds that are non-volatile or thermally unstable, making them unsuitable for GC-MS. nih.govrsc.org The compound is first separated via High-Performance Liquid Chromatography (HPLC) and then introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often result in a prominent protonated molecule [M+H]⁺ (in positive ion mode) or deprotonated molecule [M-H]⁻ (in negative ion mode) with minimal fragmentation. mdpi.comdoi.org This provides clear molecular weight information. Tandem mass spectrometry (LC-MS/MS) can then be used to induce fragmentation of the selected molecular ion, yielding structural information similar to that obtained from GC-MS.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, which are specific to the types of bonds and their arrangement.

FT-IR Spectroscopy: In FT-IR analysis, the molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes. For this compound, the spectrum is characterized by several key absorption bands. The prominent broad band in the 3500-3300 cm⁻¹ region is indicative of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The vinyl group (ethenyl) gives rise to characteristic C-H stretching vibrations in the 3100-3000 cm⁻¹ range and a C=C stretching vibration around 1630-1610 cm⁻¹. The methoxy group (-OCH₃) is identified by its C-H stretching bands near 2960 and 2840 cm⁻¹ and a strong C-O stretching band around 1260-1200 cm⁻¹. elixirpublishers.com Vibrations corresponding to the aromatic ring's C=C stretching appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While O-H bonds show weak Raman signals, the non-polar C=C bond of the ethenyl group and the aromatic ring vibrations produce strong and sharp signals, making Raman spectroscopy particularly useful for analyzing the carbon skeleton. uliege.be The symmetric breathing of the benzene ring, often weak in the IR spectrum, is typically a strong band in the Raman spectrum. The combination of FT-IR and Raman allows for a comprehensive assignment of all vibrational modes, aiding in conformational studies by revealing how interactions, such as intramolecular hydrogen bonding between the hydroxyl and methoxy groups, might influence the vibrational frequencies. nih.govrsc.org

Table 1: Predicted Vibrational Frequencies for this compound Data is inferred from spectral data of guaiacol (B22219) and its derivatives. elixirpublishers.comresearchgate.netnih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |

| Phenolic O-H Stretch | 3500 - 3300 | FT-IR |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Vinylic C-H Stretch | 3100 - 3050 | FT-IR, Raman |

| Methoxy C-H Stretch | 2960, 2840 | FT-IR, Raman |

| Vinylic C=C Stretch | 1630 - 1610 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| Methoxy C-O Stretch | 1260 - 1200 | FT-IR |

| Phenolic C-O Stretch | 1200 - 1150 | FT-IR |

| C-H Out-of-Plane Bending | 950 - 700 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Aromatic System Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, this technique is highly sensitive to the conjugated π-electron system. The benzene ring itself has characteristic absorptions around 255 nm.

The presence of substituents—the hydroxyl, methoxy, and ethenyl groups—on the benzene ring alters the energy levels of the π orbitals. The hydroxyl and methoxy groups act as auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths due to the donation of their lone pair electrons to the aromatic ring. The ethenyl group extends the conjugation of the π-system. Consequently, this compound is expected to exhibit strong π→π* transitions. Studies on similar vinylphenols and guaiacol derivatives show characteristic absorption maxima (λmax) in the range of 270-280 nm. researchgate.netnih.gov The exact position and intensity of these peaks can be influenced by the solvent polarity and pH, as deprotonation of the phenolic hydroxyl group in basic media leads to the formation of a phenolate (B1203915) anion, which causes a significant bathochromic shift. rsc.org

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π | ~275 - 285 | Substituted Benzene Ring |

| n → π | ~300 - 320 | Carbonyl (if impurity present) |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique for determining the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a purified sample of this compound. This experimental data is then compared with the theoretical percentages calculated from its molecular formula, C₉H₁₀O₂. nist.gov A close match between the experimental and theoretical values serves as a fundamental confirmation of the compound's empirical formula and is a key indicator of its purity. The molecular weight of C₉H₁₀O₂ is 150.17 g/mol . nih.govnih.gov

The theoretical elemental composition is calculated as follows:

Carbon (C): (9 * 12.011) / 150.17 * 100% = 71.99%

Hydrogen (H): (10 * 1.008) / 150.17 * 100% = 6.71%

Oxygen (O): (2 * 15.999) / 150.17 * 100% = 21.30%

Any significant deviation from these values in an experimental analysis would suggest the presence of impurities or an incorrect structural assignment. This technique is often used in conjunction with high-resolution mass spectrometry for unambiguous formula determination. researchgate.net

Table 3: Elemental Composition of this compound (C₉H₁₀O₂)

| Element | Atomic Mass (amu) | Moles in Formula | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 71.99 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.71 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 21.30 |

| Total | 150.177 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide definitive information on bond lengths, bond angles, and torsional angles, thus confirming the exact connectivity and conformation of this compound in the solid state.

Investigation of Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions and Mechanisms of 3-Ethenyl-2-methoxyphenol

Oxidation is a primary transformation pathway for phenolic compounds. The reactivity of this compound towards oxidation is multifaceted, involving both enzyme-mediated processes and direct interactions with radical species.

Enzymatic oxidation of lignin-derived compounds is a key process in bioremediation and biotechnological applications. Lignostilbene α,β-dioxygenases (LSDs) are iron-dependent enzymes that play a crucial role in the catabolism of stilbene-type structures derived from lignin (B12514952). masterorganicchemistry.com These enzymes catalyze the oxidative cleavage of the α,β-double bond in stilbenes and related compounds.

The mechanism involves the binding of the substrate to the active site containing a non-heme iron(II) center. Molecular oxygen then coordinates to the iron, leading to the cleavage of the Cα-Cβ double bond of the substrate. For a compound like this compound, which shares structural similarities with substrates of these dioxygenases, a proposed pathway involves the cleavage of the ethenyl double bond. This enzymatic action, mediated by enzymes such as lignostilbene α,β-dioxygenase, would be expected to yield vanillin (B372448) as one of the primary products, alongside a C1 fragment (formaldehyde). researchgate.net

Table 1: Enzymatic Oxidation of Lignin-Related Compounds

| Enzyme | Substrate Type | Key Product(s) |

|---|---|---|

| Lignostilbene α,β-dioxygenase (LSD) | Stilbenes, Phenylpropanoids | Aromatic aldehydes (e.g., Vanillin) |

Phenolic compounds are well-established antioxidants, and this compound is no exception. Its ability to scavenge free radicals is primarily attributed to the phenolic hydroxyl group. The principal mechanisms by which it can neutralize free radicals include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). tcichemicals.com

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a stable phenoxyl radical. The stability of this resulting radical is crucial; in this compound, the unpaired electron can be delocalized across the aromatic ring and is further stabilized by the electron-donating methoxy (B1213986) group.

Ar-OH + R• → Ar-O• + RH

Single Electron Transfer (SET): This pathway involves the transfer of an electron from the phenol (B47542) to the free radical, forming a radical cation and an anion. The radical cation can then deprotonate to form the more stable phenoxyl radical.

Ar-OH + R• → [Ar-OH]•+ + R:-

[Ar-OH]•+ → Ar-O• + H+

The antioxidant capacity of 2-methoxyphenols is well-documented. mdpi.comnih.gov The presence of the methoxy group ortho to the hydroxyl group can enhance the radical scavenging activity by stabilizing the resulting phenoxyl radical through resonance and inductive effects. mdpi.com

Reduction Reactions and Products

The reduction of this compound can occur at two primary sites: the ethenyl double bond and the aromatic ring. The specific products depend on the catalyst and reaction conditions used.

Catalytic hydrogenation is a common method for such reductions. Under mild conditions, using catalysts like palladium on carbon (Pd/C), the ethenyl group is selectively hydrogenated to an ethyl group, yielding 3-ethyl-2-methoxyphenol (B2612960) . mdpi.comresearchgate.net This reaction is highly efficient and proceeds without affecting the aromatic ring. mdpi.com

Under more forcing conditions, such as higher hydrogen pressures, higher temperatures, and using more active catalysts like rhodium (Rh) or ruthenium (Ru), the aromatic ring can also be reduced. mdpi.com This would lead to the formation of 2-methoxy-3-ethylcyclohexanol , with various stereoisomers possible. Studies on the hydrogenation of guaiacol (B22219) (2-methoxyphenol) have shown that products like 2-methoxycyclohexanol are readily formed. mdpi.com

Table 2: Potential Reduction Products of this compound

| Reaction Site | Conditions | Catalyst | Primary Product |

|---|---|---|---|

| Ethenyl group | Mild (e.g., room temp., 1 MPa H₂) | Pd/C | 3-Ethyl-2-methoxyphenol |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of two electron-donating groups: the hydroxyl (-OH) and methoxy (-OCH₃) groups.

Electrophilic Aromatic Substitution: Both the -OH and -OCH₃ groups are strong activating, ortho, para-directing groups. The ethenyl group is weakly activating and also ortho, para-directing. The positions ortho and para to the powerful hydroxyl group are C4, and C6. The position para to the methoxy group is C5, and the ortho position is C1 (already substituted). Considering the combined directing effects, electrophilic attack is most likely to occur at the C4, C5, or C6 positions, which are activated by one or both of the oxygen-containing substituents. Steric hindrance from the adjacent ethenyl and methoxy groups might influence the final product distribution. For example, nitration or halogenation would be expected to yield a mixture of substituted isomers.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the aromatic ring of this compound is generally unfavorable. wikipedia.org Such reactions require the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack and a good leaving group. masterorganicchemistry.comlibretexts.org Since this compound contains only electron-donating or weakly activating groups, its aromatic ring is electron-rich and thus not susceptible to attack by nucleophiles under standard conditions.

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group is a site of significant reactivity, capable of undergoing addition reactions and polymerization.

Polymerization: Similar to other vinyl monomers like styrene, this compound can undergo polymerization. The vinyl group can be susceptible to free-radical polymerization, initiated by agents like 2,2′-azobis(2-methylpropionitrile) (AIBN). mdpi.commdpi.com This would result in the formation of poly(this compound), a polymer with a polystyrene-like backbone and pendant methoxyphenol groups. These phenolic moieties on the polymer chain could impart specific properties such as antioxidant activity or the potential for further functionalization.

Hydrogenation: As discussed in the reduction section (5.2), the ethenyl double bond is readily hydrogenated. Catalytic hydrogenation using catalysts such as Pd/C, PtO₂, or Raney Nickel efficiently converts the ethenyl group to an ethyl group. tcichemicals.commdpi.comillinois.edu This is a highly selective and common transformation for vinylarenes.

Metal-Catalyzed Reactions and Coordination Chemistry Studies

The phenolic hydroxyl group and the π-system of the ethenyl group in this compound allow for interactions with metal centers, leading to coordination complexes and enabling various metal-catalyzed reactions.

Coordination Chemistry: The oxygen atom of the phenolic hydroxyl group, particularly after deprotonation to the phenoxide, is a strong ligand for many metal ions. Studies on the closely related 4-ethyl-2-methoxyphenol (B121337) have shown that it can form stable complexes with metal ions like Ca²⁺. acs.org The coordination can involve the phenoxide oxygen and potentially interactions with the π-electrons of the aromatic ring. acs.org Such coordination is fundamental to the action of metalloenzymes and certain catalytic processes.

Metal-Catalyzed Reactions: The ethenyl group can participate in a variety of metal-catalyzed cross-coupling and addition reactions. For example, reactions like hydroformylation, catalyzed by cobalt or rhodium complexes, could introduce a formyl group at the ethenyl moiety. acs.org Similarly, palladium-catalyzed reactions such as the Heck or Suzuki couplings could be employed if a halide were present on the ethenyl group. Iron-catalyzed hydroxyamination has been used to convert 3-vinylphenol (B127234) into pharmacologically relevant amino alcohols, a transformation that could potentially be applied to this compound. rsc.org

Demethylation Studies of the Methoxy Group

The demethylation of the methoxy group in guaiacol (2-methoxyphenol) and its derivatives, such as this compound, is a significant transformation that yields the corresponding catechol derivatives. This process is crucial for enhancing the chemical reactivity and applicability of these compounds. Various methods, including biocatalytic, chemical, and electrochemical approaches, have been investigated to achieve this conversion.

Research into the demethylation of guaiacol derivatives has revealed several effective strategies. One such approach involves a biocatalytic method utilizing cobalamin-dependent methyltransferases. In this system, thiols, such as ethyl 3-mercaptopropionate (B1240610), act as methyl traps, leading to a quasi-irreversible demethylation. This anaerobic process has demonstrated high conversion rates, often exceeding 90%, for a range of substituted guaiacols. researchgate.netnih.gov

Chemical methods have also been explored, with one study demonstrating the efficacy of acidic concentrated lithium bromide (ACLB) under moderate conditions. rsc.org This system, employing 1.5 M HCl in 61.7% LiBr at 110 °C, achieves demethylation through the protonation of the ether oxygen followed by an SN2 substitution with a bromide ion. The electronic effects of substituents on the aromatic ring were found to influence the reaction rate, with electron-donating groups generally promoting demethylation. rsc.org

Electrochemical methods present another facile route for demethylation. Studies on 2-methoxyphenol have shown that applying a bias potential can induce demethylation, forming a surface-confined catechol on multi-walled carbon nanotubes (MWCNT). acs.orgacs.orgnih.govresearchgate.net This approach is rapid and can be performed under mild, aqueous conditions.

The mechanism of demethylation can also be influenced by the reaction environment and catalysts. For instance, theoretical studies on guaiacol oxidation have indicated that the O–C bond dissociation enthalpy of the methoxy group is substantially lower than that of the phenolic O–H bond, particularly in the phenoxide anion form, which can facilitate demethylation. nih.gov Furthermore, certain bacterial cytochrome P-450 enzymes have been shown to act as O-dealkylases, capable of demethylating guaiacol and its analogs. nih.gov

The following table summarizes key findings from various demethylation studies on guaiacol and its derivatives, which serve as a model for the reactivity of this compound.

Table 5.6.1: Summary of Demethylation Studies on Guaiacol Derivatives

| Method | Reagents/Conditions | Substrate(s) | Key Findings | Reference(s) |

| Biocatalytic | Cobalamin-dependent methyltransferases, ethyl 3-mercaptopropionate (thiol methyl trap), MOPS buffer, 30 °C | Substituted guaiacol derivatives | High conversion rates (>90%) were achieved anaerobically. The thiol acts as a quasi-irreversible methyl trap. | researchgate.netnih.gov |

| Chemical | Acidic Concentrated Lithium Bromide (ACLB): 61.7% LiBr with 1.5 M HCl, 110 °C | Guaiacol, Anisole derivatives | Complete conversion of guaiacol within 1 hour with high yield. The reaction proceeds via protonation and SN2 substitution. Electron-donating groups on the aromatic ring accelerate the reaction. | rsc.org |

| Electrochemical | Bias potential (0.5 V vs Ag/AgCl) on a multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode, pH 7 phosphate (B84403) buffer | 2-Methoxyphenol | Facile and rapid formation of a stable, surface-confined catechol. The process occurs under mild aqueous conditions. | acs.orgacs.orgnih.govresearchgate.net |

| Enzymatic | Cytochrome P-450 from Moraxella sp. | Guaiacol, 2-ethoxyphenol, 2-propoxyphenol, 2-butoxyphenol | The enzyme acts as a nonspecific O-dealkylase with broad specificity for guaiacol and its longer-chain homologs. | nih.gov |

| Theoretical | Density Functional Theory (DFT) and ab initio G4 calculations | Guaiacol | The O–C bond dissociation enthalpy of the methoxy group is significantly lower than the phenolic O–H bond, especially in the phenoxide anion, facilitating demethylation. | nih.gov |

Mechanistic Studies of Biological Activities at the Molecular and Cellular Level

Molecular Mechanisms of Antioxidant Action

The antioxidant properties of 3-Ethenyl-2-methoxyphenol are attributed to its ability to neutralize free radicals and to intervene in the cellular processes that lead to oxidative damage.

The capacity of this compound to directly scavenge free radicals has been substantiated through various in vitro assays. Studies involving extracts containing this compound have demonstrated potent antioxidant activity. For instance, an ethanol (B145695) extract of Dendrobium crepidatum, which identifies 2-methoxy-4-vinylphenol (B128420) as a key constituent, showed significant efficacy in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. semanticscholar.org The extract scavenged up to 94.69% of DPPH free radicals and exhibited a 50% inhibition concentration (IC50) of 73.90 µg/mL. semanticscholar.org

Similarly, a chloroform (B151607) extract of red cabbage, with 2-Methoxy-4-vinylphenol as one of its major identified compounds, displayed strong antioxidant capabilities in both DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. nih.govnih.gov The ABTS assay is noted for its capacity to measure the antioxidant activity of both hydrophilic and hydrophobic substances. nih.gov

Table 1: DPPH Free Radical Scavenging Activity of an Ethanol Extract Containing this compound

| Concentration (µg/mL) | % Scavenging |

|---|---|

| 50 | Not specified |

| 100 | Not specified |

| 200 | Not specified |

| 400 | Not specified |

| 800 | 94.69 ± 0.10 |

| IC50 | 73.90 |

Data derived from a study on an ethanol extract of Dendrobium crepidatum containing 2-methoxy-4-vinylphenol. semanticscholar.org

Beyond direct radical scavenging, this compound plays a crucial role in enhancing the endogenous antioxidant defenses within cells. It functions as an inducer of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, a primary regulator of cellular resistance to oxidative stress. nih.govtandfonline.comtandfonline.com

In cellular models, treatment with this compound leads to the degradation of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. nih.govtandfonline.comtandfonline.com This action promotes the translocation of Nrf2 into the nucleus, where it binds to the ARE. nih.govtandfonline.comtandfonline.com This binding event subsequently enhances the expression of cytoprotective enzymes, most notably Heme oxygenase-1 (HO-1). nih.govtandfonline.comtandfonline.com HO-1 is a potent anti-inflammatory and antioxidant enzyme, and its upregulation is a key mechanism by which this compound helps mitigate cellular oxidative stress. nih.govtandfonline.com

Cellular and Molecular Anti-inflammatory Pathways

This compound demonstrates significant anti-inflammatory activity by modulating several key signaling pathways and inhibiting the expression of pro-inflammatory mediators.

A cornerstone of the anti-inflammatory effect of this compound is its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the compound potently inhibited the translocation of the NF-κB p65 subunit into the nucleus. researchgate.netnih.gov This inhibitory action is achieved by preventing the degradation of the inhibitor of kappa B (IκBα), a critical step that normally precedes NF-κB activation. researchgate.net

Furthermore, the compound modulates the mitogen-activated protein kinase (MAPK) signaling pathways, which are also central to the inflammatory response. researchgate.netiiarjournals.org Research has shown that it effectively suppresses the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK), in LPS-stimulated macrophages. researchgate.netnih.gov

The modulation of NF-κB and MAPK pathways by this compound directly translates to a reduction in the expression of critical pro-inflammatory enzymes. In LPS-stimulated RAW264.7 cells, it has been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov

This reduction is a direct consequence of its ability to block the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov The mechanism for iNOS inhibition is further clarified by the compound's ability to upregulate Heme oxygenase-1 (HO-1) via the Nrf2 pathway, as HO-1 is a known inhibitor of iNOS expression. nih.govtandfonline.comtandfonline.com

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Mediator | Effect | Molecular Target |

|---|---|---|

| Nitric Oxide (NO) | Dose-dependent inhibition | iNOS expression |

| Prostaglandin E2 (PGE2) | Dose-dependent inhibition | COX-2 expression |

Data synthesized from studies on 2-methoxy-4-vinylphenol. researchgate.netnih.gov

Intriguingly, the anti-inflammatory mechanisms of this compound also involve epigenetic modifications. Specifically, it has been found to influence histone acetylation. In LPS-stimulated RAW264.7 cells, the compound was observed to inhibit the hyper-acetylation of histone H3 at lysines 9 and 14 (Lys9/Lys14). researchgate.netnih.gov This action suggests that this compound can regulate the expression of inflammatory genes at the level of chromatin structure, adding another layer to its multifaceted anti-inflammatory profile.

Cellular Proliferation and Cell Cycle Regulation Studies

The impact of phenolic compounds on cancer cell proliferation is a significant area of research. Many such molecules are known to interfere with the cell cycle, a tightly regulated process that governs cell division.

Induction of Cell Cycle Arrest (e.g., G1 phase)

Investigations into various plant-derived polyphenols have demonstrated their capacity to halt the cell cycle, thereby inhibiting the proliferation of cancer cells. For instance, certain polyphenols have been shown to arrest the cell cycle in the G1 phase. nih.gov This phase is a critical checkpoint where the cell prepares for DNA synthesis. By inducing a G1 arrest, these compounds can prevent cancerous cells from replicating. nih.govnih.gov Studies on structurally related phenolic compounds have shown that they can induce significant cell cycle arrest in the G0/G1 phase in a time-dependent manner when tested on human colon adenocarcinoma cells (HT-29). mdpi.com

Regulation of Cell Cycle Regulatory Proteins (e.g., p21, p15, cyclins, CDKs, Rb)

The progression through the cell cycle is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). The retinoblastoma protein (Rb) is a key substrate for G1 CDKs. nih.gov The activity of these proteins is, in turn, modulated by CDK inhibitors (CKIs) like p21 and p15. Some dietary polyphenols are known to induce G1 cell cycle arrest by increasing the expression of p21. nih.gov The p21 protein is a critical regulator of CDK2, an enzyme essential for progression from the G1 to the S phase of the cell cycle. nih.gov By upregulating proteins like p21, compounds can inhibit the activity of cyclin/CDK complexes, preventing the phosphorylation of Rb and thus halting the cell cycle in the G1 phase.

In vitro Antitumor Activity Investigations on Cell Lines

The in vitro antitumor potential of various methoxyphenol derivatives has been evaluated against a range of human cancer cell lines. For example, studies have investigated the growth-inhibitory effects on cell lines derived from various tissues, including leukemia, liver, breast, lung, and cervical cancers. dmed.org.ua The cytotoxic effects of 2-methoxyphenol compounds have been assessed using methods like the MTT assay to determine the 50% cytotoxic concentration (CC50) against specific tumor cell lines. nih.gov Research on extracts containing phenolic compounds has demonstrated significant inhibitory effects on the viability of hepatocellular carcinoma (HepG2) and breast ductal carcinoma (T-47D) cell lines. nih.gov

Table 1: Examples of In Vitro Antitumor Activity Studies on Related Phenolic Compounds This table is illustrative of studies on related compounds, as specific data for this compound was not available.

| Compound/Extract | Cell Line | Effect | Measurement |

|---|---|---|---|

| Ganoderma resinaceum extract | HepG2 | Decreased cell viability | IC50 of 72.32 µg/mL |

| Ganoderma australe extract | T-47D | Decreased cell viability | IC50 of 221.95 µg/mL |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 | Growth inhibition | IC50 of 7.5 μg/mL |

| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone | HT-29 | Cytotoxic effect | Dose and time-dependent |

Molecular Interactions with Receptors and Enzymes

To understand the mechanisms of action at a molecular level, researchers employ computational and experimental techniques to study how compounds interact with specific biological targets.

In silico Molecular Docking Studies with Protein Targets (e.g., GLP-1 Receptor)

In silico molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein. The glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes, has been the subject of such studies. mdpi.com GLP-1R is a G-protein-coupled receptor (GPCR) that plays a crucial role in regulating insulin (B600854) secretion. nih.govmicropublication.org Molecular docking studies have been performed on related compounds, such as 4-ethyl-2-methoxyphenol (B121337), to investigate their potential binding to the GLP-1 receptor. researchgate.net These studies analyze the binding energy and interactions with amino acid residues within the receptor's binding pocket to predict the compound's potential as a GLP-1R agonist. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., β-Glucuronidase, α-amyloglucosidase)

The ability of phenolic compounds to inhibit specific enzymes is another important aspect of their biological activity. For instance, α-amyloglucosidase (also known as glucan 1,4-alpha-glucosidase) is an enzyme involved in carbohydrate digestion. Studies have explored the interaction of 2-methoxyphenol (guaiacol) with amyloglucosidase from Rhizopus, although the focus was on enzymatic synthesis of glucosides rather than inhibition. nih.gov This research demonstrates that enzymes can act on methoxyphenol structures, indicating a potential for interaction and possible inhibitory activity under different conditions. nih.gov

Table 2: Summary of Molecular Interaction Studies This table summarizes the types of studies conducted on this compound or closely related analogues.

| Study Type | Target | Compound/Analogue | Focus of Study |

|---|---|---|---|

| Molecular Docking | GLP-1 Receptor | 4-Ethyl-2-methoxyphenol | Prediction of binding affinity and interaction with receptor residues researchgate.net |

| Enzymatic Reaction | α-amyloglucosidase | 2-Methoxyphenol | Substrate for enzymatic glucosylation nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Effects

While specific structure-activity relationship (SAR) studies for this compound are not extensively available in the current scientific literature, a broader understanding of its potential biological activities can be inferred from SAR studies conducted on the larger class of 2-methoxyphenols. These studies provide valuable insights into how the structural features of these compounds influence their biological effects, such as antioxidant, anti-inflammatory, and cytotoxic activities.

The core structure of 2-methoxyphenol consists of a benzene (B151609) ring with a hydroxyl group and a methoxy (B1213986) group attached to adjacent carbon atoms. The positions and nature of other substituents on this ring play a crucial role in determining the compound's biological efficacy.

Antioxidant Activity:

The antioxidant activity of 2-methoxyphenols is significantly influenced by the substituents on the aromatic ring. nih.gov Generally, the presence of electron-donating groups enhances the radical scavenging ability of these compounds. nih.gov For instance, studies on various phenolic acids have demonstrated that the number and position of methoxyl and phenolic hydroxyl groups can promote their antioxidant activities. nih.gov It has been observed that in some assays, compounds with a -CH2COOH or -CH=CHCOOH group exhibit enhanced antioxidant activity compared to those with a -COOH group. nih.gov

A study investigating a range of 2-methoxyphenols found a linear relationship between the anti-DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical activity and the ionization potential (IP) for most of the tested compounds. nih.govjosai.ac.jp This suggests that the ease with which a compound can donate an electron is a key determinant of its antioxidant capacity. nih.govjosai.ac.jp

Anti-inflammatory Activity:

Many 2-methoxyphenol derivatives have been investigated for their anti-inflammatory properties. nih.gov A significant number of these compounds have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. nih.govjosai.ac.jp Quantitative structure-activity relationship (QSAR) studies have revealed that the COX-2 inhibitory activity of 2-methoxyphenols is related to their electronegativity. nih.govjosai.ac.jp For example, dehydrodiisoeugenol (B190919), a dimer of a 2-methoxyphenol derivative, was found to be a potent COX-2 inhibitor. nih.govjosai.ac.jp

Cytotoxicity:

The cytotoxic effects of 2-methoxyphenols against various cell lines have also been a subject of SAR studies. The cytotoxicity of these compounds appears to be dependent on radical reactions. nih.gov A linear relationship has been observed between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh) for both human submandibular gland carcinoma cells (HSG) and human gingival fibroblasts (HGF). nih.gov

The order of cytotoxicity for a series of 2-methoxyphenols was determined to be: curcumin (B1669340) > dehydrodiisoeugenol > isoeugenol (B1672232) > bis-MMP > eugenol (B1671780) > ferulic acid > 2-methoxy-4-methylphenol (B1669609) (MMP) > bis-eugenol > bis-ferulic acid. nih.govjosai.ac.jp This ranking highlights the significant impact of different substituents on the cytotoxic potential of the 2-methoxyphenol scaffold.

Table 1: Cytotoxicity of various 2-methoxyphenol derivatives.

| Compound | Cytotoxicity Ranking |

| Curcumin | 1 (Most Cytotoxic) |

| Dehydrodiisoeugenol | 2 |

| Isoeugenol | 3 |

| bis-MMP | 4 |

| Eugenol | 5 |

| Ferulic acid | 6 |

| 2-methoxy-4-methylphenol (MMP) | 7 |

| bis-eugenol | 8 |

| bis-ferulic acid | 9 (Least Cytotoxic) |

This table is based on the declining order of cytotoxicity as reported in studies on 2-methoxyphenol derivatives. nih.govjosai.ac.jp

Furthermore, QSAR studies on the induction of apoptosis by monophenolic compounds, including 2-methoxyphenols, have shown that sterically hindered phenols, particularly those with bulky groups in the ortho positions, are often the most potent inducers of apoptosis. rotman-baycrest.on.ca

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) has become a powerful and widely used tool for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. In DFT, the ground-state energy of a system is a unique functional of the electron density. mdpi.com For 3-Ethenyl-2-methoxyphenol, DFT calculations can elucidate its electronic properties and reactivity.

Key applications and predicted parameters include:

Molecular Geometry Optimization: DFT methods are used to find the lowest energy structure of the molecule, predicting bond lengths, bond angles, and dihedral angles. For the related compound isoeugenol (B1672232), geometry optimization has been performed using the B3LYP functional with a 6-311G(d,p) basis set. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.net Negative regions (typically colored red) indicate electrophilic reactivity, while positive regions (blue) suggest nucleophilic reactivity. researchgate.net

Global Reactivity Descriptors: Conceptual DFT provides indices such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω), which quantify the molecule's reactivity. mdpi.com These descriptors help in understanding the molecule's behavior in chemical reactions.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Chemical reactivity and stability |

| Electronegativity (χ) | 3.35 eV | Ability to attract electrons |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.29 eV | Propensity to accept electrons |

While DFT is prevalent, other quantum chemical methods offer different levels of theory and computational expense.

Ab initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Gaussian-3 (G3) theory, are derived directly from theoretical principles without the inclusion of experimental data. They offer high accuracy but are computationally very demanding, limiting their application to smaller molecules.

Semi-empirical Methods: These methods are based on Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.deuomustansiriyah.edu.iq They are significantly faster than ab initio or DFT methods, making them suitable for very large molecules. nih.gov

AM1 (Austin Model 1) and PM3 (Parametric Model 3) are widely used semi-empirical methods based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de PM3 is a reparameterization of AM1 and is often used for calculating properties like heats of formation and molecular geometries for organic systems. nih.govredalyc.org While less accurate than DFT, these methods are effective for initial explorations of molecular systems. redalyc.org For instance, in studies of related methoxyphenols, the PM3 method has been used to calculate electronic descriptors for QSAR studies. nih.gov

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional structure, or conformation. Conformational analysis aims to identify all stable conformers and map the potential energy landscape (PEL) that governs their interconversion. chemrxiv.orgchemrxiv.org

The topology of the PEL is determined by intramolecular factors, such as internal hydrogen bonds, and intermolecular interactions with the surrounding environment. chemrxiv.orgchemrxiv.org A comprehensive study of the related compound 3-methoxyphenol using rotational spectroscopy combined with high-level theoretical calculations successfully characterized its complete conformational landscape, identifying four stable conformers. nih.gov A similar approach for this compound would involve systematically rotating the flexible dihedral angles (e.g., around the C-O bonds of the methoxy (B1213986) group and the C-C bond of the ethenyl group) and calculating the relative energy of each resulting geometry. This process maps out the energy landscape, identifying low-energy conformers (valleys) and the transition states (saddle points) that separate them.

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (Ar-C-C=C) | Relative Energy (kJ/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| A (Global Minimum) | 0° (planar) | 0° (planar) | 0.00 | 65.1 |

| B | 180° (planar) | 0° (planar) | 2.50 | 24.3 |

| C | 0° (planar) | 180° (planar) | 5.10 | 9.5 |

| D | 180° (planar) | 180° (planar) | 8.00 | 1.1 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on intermolecular interactions, such as those between this compound and a solvent or a biological receptor.

An MD simulation study of similar small organic molecules in aqueous solutions has provided insights into the local structure and hydrogen-bonding arrangements. researchgate.net For this compound, MD simulations could be employed to:

Analyze its hydration shell and hydrogen bonding patterns with water molecules.

Simulate its behavior at an interface, such as a lipid bilayer, to understand its membrane permeability.

Model its binding to a target protein, elucidating the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the complex and providing insights into its mechanism of action.

Prediction of Spectroscopic Signatures from First Principles

Quantum chemical calculations can accurately predict various spectroscopic properties of molecules from first principles. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy: DFT and ab initio methods can calculate harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental values. researchgate.net For this compound, theoretical calculations would predict the vibrational modes associated with its key functional groups (O-H stretch, C=C stretch, aromatic ring vibrations, C-O stretch), aiding in the assignment of its experimental IR spectrum.

NMR Spectroscopy: The chemical shifts and coupling constants in Nuclear Magnetic Resonance (NMR) spectra can also be predicted computationally. By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated, which is a powerful tool for structure elucidation.

Computational Approaches to Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to find a correlation between the chemical structure of a compound and its biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies use computational methods to develop mathematical models that quantify this relationship. nih.gov

For a series of compounds including this compound, a QSAR study would involve:

Descriptor Calculation: Calculating a set of numerical descriptors for each molecule that encodes its structural, physical, and chemical properties. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment) calculated using methods like PM3 or DFT, as well as steric and hydrophobic parameters. nih.gov

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the calculated descriptors with the experimentally measured biological activity.

Model Validation: Rigorously validating the model to ensure its statistical reliability and predictive power. mdpi.com

Such models can be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent and selective compounds and prioritizing synthetic efforts. nih.govmdpi.com

Environmental Research Perspectives and Analytical Methodologies in Complex Matrices

Occurrence and Fate in Environmental Compartments

Research into the environmental pathways of 3-ethenyl-2-methoxyphenol focuses on its atmospheric presence as a result of combustion and its occurrence in water systems. Understanding its degradation processes is crucial for evaluating its persistence and long-term ecological effects.

This compound, also known as 4-vinylguaiacol, is a recognized molecular marker for biomass and wood combustion. cdc.govacs.orgnih.govmdpi.com It is produced during the pyrolysis of lignin (B12514952), a major component of wood. cdc.govacs.org As such, its detection in atmospheric particulate matter (PM) is a reliable indicator of pollution from sources like residential wood burning, forest fires, and agricultural burning. cdc.govacs.orgelsevierpure.com

Methoxyphenols, including this compound, are semi-volatile and can be found in both the gas and particle phases in the atmosphere. cdc.govacs.orgacs.org Studies have shown that these compounds are almost exclusively present in the fine particulate matter (PM2.5) fraction. acs.orgnih.gov For instance, a study in Seattle, WA, observed particle-bound methoxyphenol concentrations ranging from less than 0.1 to 22 ng/m³. acs.orgnih.gov Another study developed a method for determining various wood smoke tracers, including 4-ethylguaiacol (a related methoxyphenol), in particulate matter. expertonmold.comresearchgate.net

| Location | Compound Group | Concentration Range (ng/m³) | PM Fraction | Primary Source Indicated |

|---|---|---|---|---|

| Seattle, WA | Methoxyphenols | <0.1 - 22 | PM2.5 | Wood Smoke |

| San Joaquin Valley, CA | Sum of Methoxyphenols | 0.4 - 876 | Fine PM | Wood Smoke |

Phenolic compounds, a class to which this compound belongs, are recognized as significant water pollutants due to their widespread industrial use and natural origins. rsc.orgirispublishers.comirispublishers.comiosrjournals.org They can enter aquatic systems through industrial wastewater discharges from facilities producing drugs, textiles, pesticides, and paper, as well as from the natural degradation of organic matter like lignin. iosrjournals.org

While specific data on this compound concentrations in wastewater and rivers is limited in the provided search results, the general presence of phenols is well-documented. irispublishers.comirispublishers.com These compounds are often not fully degraded by wastewater treatment plants, leading to their release into the environment. iosrjournals.org The toxicity of phenolic compounds to aquatic life and their potential impact on the taste and odor of drinking water, even at low concentrations, make their monitoring crucial. iosrjournals.org Given that this compound is a known lignin degradation product, its presence can be inferred in environments impacted by pulp and paper mill effluents or significant runoff from forested areas.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Union (EU) have included certain phenols on their lists of priority pollutants. iosrjournals.org Standard analytical methods, such as EPA Method 8041A, are established for the determination of phenols in various matrices. epa.gov

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, with photolysis being a key pathway. Research on the aqueous-phase photochemical reactions of methoxyphenols provides insight into their environmental fate. semanticscholar.orgresearchgate.netcopernicus.orgcityu.edu.hk

Studies using vanillin (B372448), a structurally similar methoxyphenol, as a model compound have shown that both direct photolysis (UV irradiation) and photochemical oxidation (reaction with hydroxyl radicals) can transform these compounds. semanticscholar.orgresearchgate.netcopernicus.org Direct photolysis can lead to the formation of high-molecular-weight products through polymerization, which may contribute to the formation of secondary organic aerosols (SOA) in the aqueous phase. semanticscholar.orgresearchgate.netcopernicus.org In contrast, intensive photochemical oxidation can initially increase the oxygen-to-carbon ratio of the products, but further oxidation can lead to smaller, more volatile compounds. semanticscholar.orgresearchgate.net

More specifically, research on the photocatalytic partial oxidation of 4-vinylguaiacol itself has demonstrated its conversion to vanillin using titanium dioxide (TiO₂) as a photocatalyst under UV light. researchgate.netchemrxiv.orgchemrxiv.org This biomimetic approach, inspired by the natural aging of distilled spirits, shows that the vinyl group can be oxidized. chemrxiv.orgchemrxiv.org Mechanistic studies suggest that radical propagation, facilitated by factors like pH, plays a significant role in the oxidation pathway. chemrxiv.org These findings indicate that photochemical processes in sunlit surface waters could be a significant degradation route for this compound.

Development of Analytical Methods for Environmental Monitoring and Research

The chemical complexity of environmental samples, such as atmospheric aerosols and wastewater, presents a significant analytical challenge. exlibrisgroup.comresearchgate.net To effectively monitor compounds like this compound, which may be present at trace levels alongside thousands of other substances, advanced analytical techniques with high sensitivity and resolving power are required.

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to traditional one-dimensional GC. exlibrisgroup.comresearchgate.netwikipedia.org This method is particularly well-suited for the analysis of complex mixtures like atmospheric particulate matter and wood smoke extracts, where hundreds or thousands of organic compounds can be present. exlibrisgroup.comresearchgate.netnih.gov

In GCxGC, the effluent from a primary GC column is subjected to a second, independent separation on a shorter, secondary column with a different stationary phase. wikipedia.org This process, facilitated by a modulator, effectively spreads the components across a two-dimensional plane, resolving compounds that would co-elute in a single-column separation. wikipedia.org When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC-MS offers high resolution, sensitivity, and peak capacity, enabling the identification of previously unresolvable compounds. exlibrisgroup.comresearchgate.net

This technique has been successfully applied to the analysis of semi-volatile organic compounds, including phenols and phthalates, in cloud water samples, demonstrating its utility for complex environmental matrices. researchgate.net The enhanced separation power of GCxGC is invaluable for detailed chemical characterization and source apportionment of environmental pollutants. exlibrisgroup.comresearchgate.net

| Feature | One-Dimensional Gas Chromatography (1D-GC) | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) |

|---|---|---|

| Separation Power | Limited peak capacity, prone to co-elution | Significantly higher peak capacity, resolves co-eluting compounds |

| Data Output | One-dimensional chromatogram (peaks) | Two-dimensional contour plot (blobs) |

| Application | Routine analysis of less complex mixtures | Detailed characterization of highly complex mixtures (e.g., environmental PM, petroleum) |

| Sensitivity | Standard | Enhanced due to peak focusing by the modulator |

Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), particularly using an Orbitrap mass analyzer, is another state-of-the-art technique for environmental analysis. acs.orgresearchgate.net This approach is especially powerful for non-targeted screening, which aims to identify a wide range of known and unknown contaminants in a sample without focusing on a predefined list of analytes. acs.orgresearchgate.netnih.gov

The Orbitrap mass spectrometer provides very high resolving power and mass accuracy, allowing for the confident determination of elemental compositions for detected ions. acs.orgresearchgate.net When combined with the high-throughput separation capabilities of UPLC, this technique can be used to screen for hundreds of contaminants of emerging concern (CECs) in complex matrices like wastewater. researchgate.netlcms.cz

In a non-targeted workflow, the instrument acquires full-scan, high-resolution mass spectra of all ionizable compounds separated by the UPLC system. lcms.cz This data can then be processed with sophisticated software to detect chemical features and tentatively identify compounds by matching their accurate mass and isotopic patterns against extensive chemical databases. acs.orgresearchgate.net This methodology has been successfully used to analyze for a broad range of pollutants, including pesticides, pharmaceuticals, and their degradation products, in various water samples. acs.org

Pre-concentration and Sample Preparation Techniques for Trace Analysis

The accurate determination of trace levels of this compound in complex environmental matrices, such as water and air, presents a significant analytical challenge. The low concentrations of this volatile phenol (B47542), coupled with the presence of interfering substances, necessitate effective pre-concentration and sample preparation techniques to enhance detection sensitivity and ensure analytical reliability. nih.gov These preparatory steps are crucial for isolating the target analyte from the matrix and concentrating it to a level amenable to instrumental analysis. researchgate.net

Commonly employed strategies for volatile phenols involve various extraction and derivatization methods tailored to the specific sample matrix and the physicochemical properties of the analyte. nih.gov For aqueous samples, solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely utilized. nih.govresearchgate.net For air samples, pre-concentration is often achieved through adsorption onto solid sorbents followed by thermal desorption. acs.orgmdpi.com

Solid-Phase Microextraction (SPME)